2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-10-8-11(2)15-14(9-10)22-17(20(15)3)19-16(21)12-6-4-5-7-13(12)18/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXYTSMDQNYQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=CC=C3Br)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Amidation: The final step involves the reaction of the brominated benzothiazole with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural differences and similarities between the target compound and related benzamide/heterocyclic derivatives:
Key Observations:
- Heterocyclic Core Influence : The benzothiazole core (target compound and ) enables π-π stacking and hydrogen bonding, whereas pyrazole and tetrahydrothiophene cores introduce varying electronic and steric environments.
- Methyl groups on the benzothiazole (target compound) improve lipophilicity relative to the unsubstituted analog in .
- Stabilization Mechanisms : Hydrogen bonding dominates in pyrazole derivatives , while π-π interactions are critical in sulfonamide-benzothiazole systems .
Methodological Comparisons
- Structural Elucidation: X-ray crystallography (e.g., ) and DFT calculations are standard for confirming planar geometries and non-covalent interactions. The target compound’s (2E)-configuration likely required similar validation.
- Synthetic Routes : Sulfonamide derivatives (e.g., ) are synthesized via nucleophilic substitution, while benzamides (e.g., ) often use acyl chloride intermediates. The trimethyl substitution in the target compound may necessitate regioselective methylation steps.
Research Tools and Databases
- Crystallography Software : SHELX and ORTEP are widely used for refining crystal structures and visualizing π-π/hydrogen-bonding interactions.
- Database References : The Cambridge Structural Database (CSD) provides structural data for over 250,000 compounds, enabling rapid comparisons of bond lengths and angles.
Biological Activity
The compound 2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a derivative of benzothiazole and benzamide, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4,6-trimethylbenzothiazole with bromine and subsequent acylation with benzoyl chloride. The reaction conditions often require solvents such as DMF (N,N-Dimethylformamide) and catalysts like triethylamine to facilitate the formation of the desired product.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that certain derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL .
Antifungal Activity
In addition to antibacterial properties, benzothiazole derivatives have also been evaluated for antifungal activity. Compounds related to this structure have demonstrated efficacy against various fungal strains in vitro, suggesting a potential role in treating fungal infections .
Antitumor Activity
The antitumor potential of benzothiazole derivatives is another area of interest. For instance:
- Cell Proliferation Inhibition : Compounds structurally similar to this compound have been tested against several cancer cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Results indicated that these compounds could significantly inhibit cell proliferation with IC50 values showing moderate to high activity .
Study on Antimicrobial Effects
A study published in PMC9502297 evaluated the antimicrobial effects of various benzothiazole derivatives. The findings highlighted that compounds similar to this compound exhibited potent antibacterial activity against E. coli and S. aureus, with MIC values supporting their use as potential therapeutic agents .
Study on Antitumor Properties
Another relevant study assessed the antitumor effects of newly synthesized benzothiazole derivatives. The results showed that these compounds could inhibit tumor cell growth effectively in vitro. The study emphasized the need for further research to explore the mechanisms underlying these effects and their potential application in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
